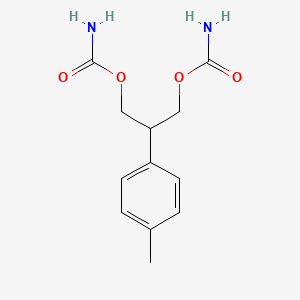
Thiophosphorosoformonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophosphorosoformonitrile is a chemical compound that contains phosphorus, sulfur, and nitrogen atoms. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure includes a thiophosphoryl group (P=S) and a formonitrile group (C≡N), making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphorosoformonitrile typically involves the reaction of phosphorus pentasulfide (P4S10) with cyanogen chloride (ClCN) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Thiophosphorosoformonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.
Reduction: Reduction reactions can convert this compound to phosphorosoformonitrile.
Substitution: The thiophosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Thiophosphoric acid derivatives.
Reduction: Phosphorosoformonitrile.
Substitution: Various substituted thiophosphoryl compounds.
Scientific Research Applications
Thiophosphorosoformonitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiophosphorosoformonitrile involves its interaction with molecular targets through its thiophosphoryl and formonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic properties of the phosphorus-sulfur and carbon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Thiophosphoric Acid: Contains a thiophosphoryl group but lacks the formonitrile group.
Phosphorosoformonitrile: Similar structure but without the sulfur atom.
Phosphorothioates: Compounds with a P=S bond, used in various applications.
Uniqueness
Thiophosphorosoformonitrile is unique due to the presence of both thiophosphoryl and formonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
25756-82-5 |
|---|---|
Molecular Formula |
CNPS |
Molecular Weight |
89.06 g/mol |
IUPAC Name |
thiophosphorosoformonitrile |
InChI |
InChI=1S/CNPS/c2-1-3-4 |
InChI Key |
OOZCJALFWITLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)





![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)


![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)


